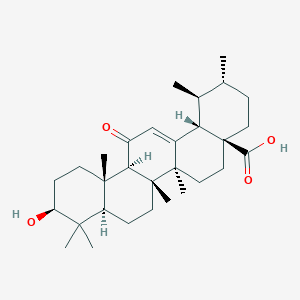

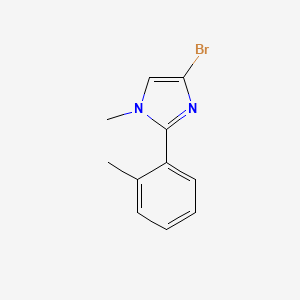

![molecular formula C18H10ClF3N4 B3033624 7-[3-氯-5-(三氟甲基)-2-吡啶基]-3-苯基吡唑并[1,5-a]嘧啶 CAS No. 1092345-99-7](/img/structure/B3033624.png)

7-[3-氯-5-(三氟甲基)-2-吡啶基]-3-苯基吡唑并[1,5-a]嘧啶

描述

The compound "7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine" is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds known for their diverse biological activities. These compounds have been extensively studied for their potential as antifungal, anti-inflammatory, antimicrobial agents, and their use in various chemical reactions and syntheses .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of 3-aminopyrazoles with various esters or diketones. For instance, 7-alkylaminopyrazolo[1,5-a]pyrimidines were synthesized from 7-chloro precursors, which were prepared from 7-hydroxy analogues obtained via condensation . Similarly, 7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized by refluxing amino-pyrazoles with trifluoromethyl-β-diketones . The presence of a trifluoromethyl group is a common feature in these syntheses, as it is known to enhance the biological activity of the compounds .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been confirmed using various spectroscopic methods, including single-crystal X-ray analysis . The presence of halogen functionalities, such as chloro and trifluoromethyl groups, on the pyrimidine nucleus is significant as it affects the stability and reactivity of the compounds .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives are versatile intermediates in chemical synthesis. They can undergo ring rearrangement, such as the Dimroth rearrangement, and participate in various coupling reactions, including palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination . These reactions allow for the diversification of the pyrazolo[1,5-a]pyrimidine scaffold into a wide range of different compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their substituents. For example, the introduction of a trifluoromethyl group can significantly alter the compound's lipophilicity, which in turn can affect its biological activity . The crystal structures of these compounds reveal that intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in their stability and reactivity .

科学研究应用

合成与晶体结构

- 化合物7-[3-氯-5-(三氟甲基)-2-吡啶基]-3-苯基吡唑并[1,5-a]嘧啶由相关的吡唑并[1,5-a]嘧啶衍生物合成。这些化合物表现出中等抗癌活性,突出了它们在药物化学中的潜力 (陆九甫等,2015)。

化学反应和衍生物

- 与7-[3-氯-5-(三氟甲基)-2-吡啶基]-3-苯基吡唑并[1,5-a]嘧啶密切相关的吡唑并[1,5-a]嘧啶被用作各种化学反应中的前体。这些反应产生了一系列具有潜在药理活性的衍生物,证明了该化合物在药物合成中的多功能性 (K. Atta, 2011)。

作为抗哮喘剂的潜力

- 吡唑并[1,5-c]嘧啶的衍生物,其结构与7-[3-氯-5-(三氟甲基)-2-吡啶基]-3-苯基吡唑并[1,5-a]嘧啶相似,已被探索其作为抗哮喘剂的潜力。这些化合物抑制介质释放,这是哮喘管理的关键因素 (J. Medwid 等,1990)。

抗炎应用

- 对与目标化合物结构相关的2-苯基吡唑并[1,5-a]嘧啶-7-酮的研究显示出显着的抗炎特性。这些发现表明7-[3-氯-5-(三氟甲基)-2-吡啶基]-3-苯基吡唑并[1,5-a]嘧啶在开发非甾体抗炎药中的潜在应用 (G. Auzzi 等,1983)。

药理活性

- 研究表明,某些2-苯基吡唑并[1,5-a]嘧啶表现出解热、降温和抗炎特性。这表明7-[3-氯-5-(三氟甲基)-2-吡啶基]-3-苯基吡唑并[1,5-a]嘧啶在治疗各种疾病中具有潜在的药理用途 (L. Pecori Vettori 等,1981)。

合成衍生物以用于潜在的医疗应用

- 已经对与目标化合物相关的7-取代吡唑并[1,5-a]嘧啶-3-酰胺的合成进行了研究。这些衍生物可能具有重要的医学应用,反映了7-[3-氯-5-(三氟甲基)-2-吡啶基]-3-苯基吡唑并[1,5-a]嘧啶在药物研究中的重要性 (Miha Drev 等,2014)。

安全和危害

未来方向

The future directions for this compound and similar ones could involve discovering novel applications in various industries. Trifluoromethylpyridine derivatives are currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

属性

IUPAC Name |

7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClF3N4/c19-14-8-12(18(20,21)22)9-24-16(14)15-6-7-23-17-13(10-25-26(15)17)11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOWFADPCAGTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

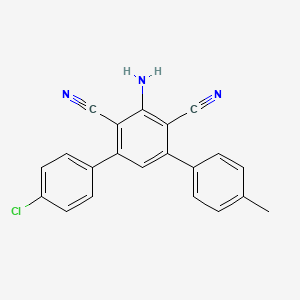

![2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline](/img/structure/B3033547.png)

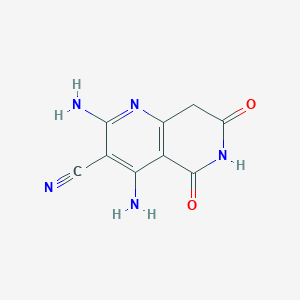

![1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride](/img/structure/B3033549.png)

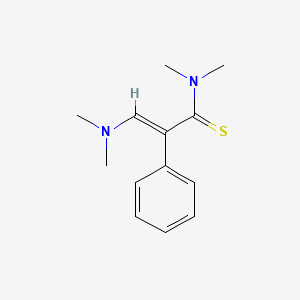

![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide](/img/structure/B3033552.png)

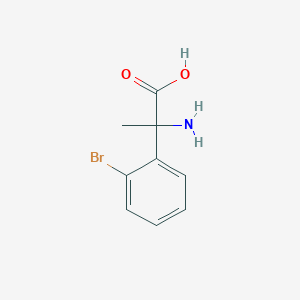

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide](/img/structure/B3033553.png)

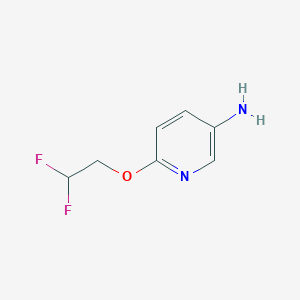

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine](/img/structure/B3033556.png)

![1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3033561.png)